N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of an appropriate solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted hydrazones or pyrazoles.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with metal ions. This uniqueness can lead to distinct biological and chemical properties compared to other Schiff base hydrazones .
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-8-4-3-5-10(12(8)18)7-14-17-13(19)11-6-9(2)15-16-11/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ |
InChI Key |
YAYPBXGGPGQACR-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=C2)C)O |
Origin of Product |
United States |
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